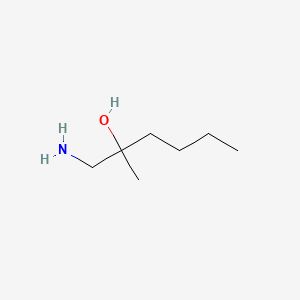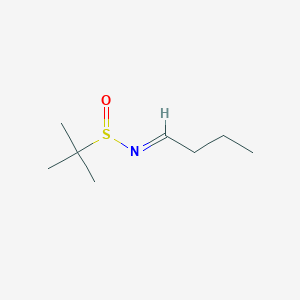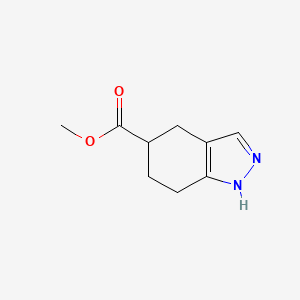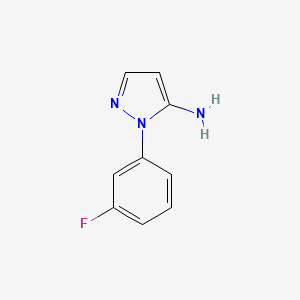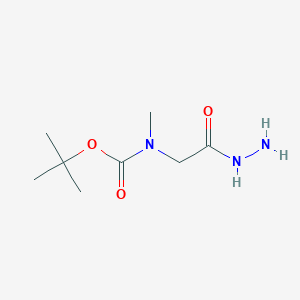
tert-Butyl-(2-Hydrazinyl-2-oxoethyl)(methyl)carbamát
Übersicht
Beschreibung
Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C8H17N3O3 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
„tert-Butyl-(2-Hydrazinyl-2-oxoethyl)(methyl)carbamát“ könnte aufgrund seiner Hydrazin-Gruppe potenziell in der chemischen Synthese verwendet werden. Hydrazinverbindungen werden häufig als Reduktionsmittel oder Vorläufer für Pestizide und Pharmazeutika verwendet .
Vorläufer für bioaktive Verbindungen
Aufgrund seiner strukturellen Ähnlichkeit mit anderen Carbamaten könnte es potenziell als Vorläufer bei der Synthese von bioaktiven Verbindungen dienen. Beispielsweise werden Carbamate häufig bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt .
Entwicklung von Pharmazeutika
Die Carbamategruppe in der Verbindung ist ein häufiges Merkmal in vielen Pharmazeutika. Daher könnte diese Verbindung potenziell bei der Entwicklung neuer Medikamente eingesetzt werden .
Materialwissenschaften
In den Materialwissenschaften könnte diese Verbindung potenziell bei der Entwicklung neuer Materialien eingesetzt werden. Die Carbamategruppe kann mit einer Vielzahl von Stoffen reagieren, was eine große Bandbreite an möglichen Materialien ermöglicht .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung potenziell als Reagenz verwendet werden. Die Hydrazin-Gruppe kann mit einer Vielzahl von Stoffen reagieren, was bei der chemischen Analyse nützlich sein könnte .
Sicherheits- und Handhabungsforschung
Forschungen könnten zur Sicherheit und Handhabung dieser Verbindung durchgeführt werden. Seine Gefahrenhinweise zeigen an, dass es entflammbar und schädlich ist beim Verschlucken oder bei Kontakt mit der Haut .
Wirkmechanismus
Target of Action
tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a derivative of the amino acid Glycine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
As a derivative of glycine, it may interact with the same targets and pathways as glycine . Glycine is a neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina, where it participates in the regulation of many physiological processes .
Biochemical Pathways
tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, being a derivative of Glycine, may be involved in similar biochemical pathways. Glycine is involved in several key metabolic pathways, including the synthesis of proteins, the regulation of gluconeogenesis, the enhancement of gastric acid secretion, and the maintenance of immune and antioxidant responses .
Pharmacokinetics
Its solubility and stability data suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate are likely to be similar to those of Glycine, given its structural similarity. Glycine has been recognized to be beneficial as an ergogenic dietary substance, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11(4)5-6(12)10-9/h5,9H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWBYKYBNLFIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718226 | |
| Record name | tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-19-5 | |
| Record name | tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


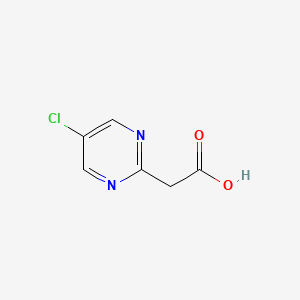
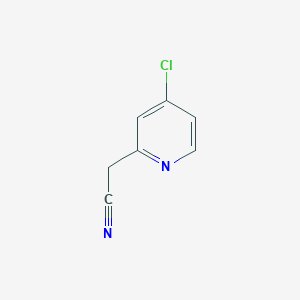
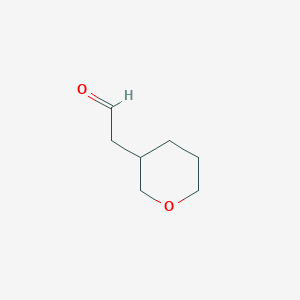
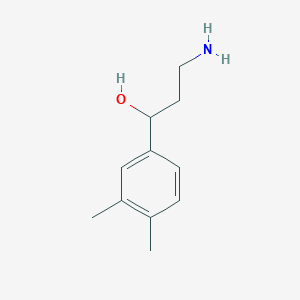
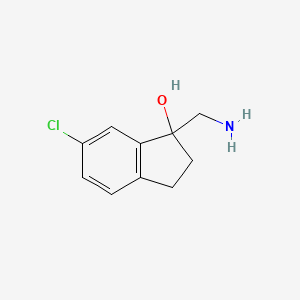
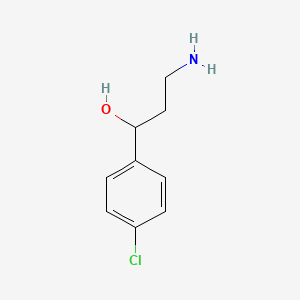
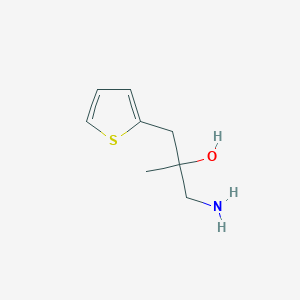
![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)
![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)
